2-(Cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone
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Overview
Description
2-(Cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexylamino group attached to a 3,4-dihydroxyphenyl ethanone backbone, making it a subject of interest in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone typically involves the reaction of 3,4-dihydroxyacetophenone with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be used to introduce new substituents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-(Cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating various biochemical pathways. The presence of hydroxyl groups allows for hydrogen bonding, while the amino group can participate in ionic interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
2-(3,4-Dihydroxyphenyl)ethylamine: Shares the 3,4-dihydroxyphenyl structure but lacks the cyclohexylamino group.
3,4-Dihydroxyphenylalanine (DOPA): Contains a similar phenyl ring with hydroxyl groups but differs in the side chain structure.
Uniqueness: 2-(Cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions that are not possible with other similar compounds, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-(cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H19NO3/c16-12-7-6-10(8-13(12)17)14(18)9-15-11-4-2-1-3-5-11/h6-8,11,15-17H,1-5,9H2 |
InChI Key |
ITQFZQPBSLIEMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC(=O)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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